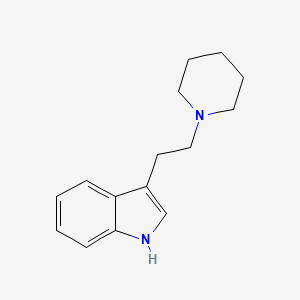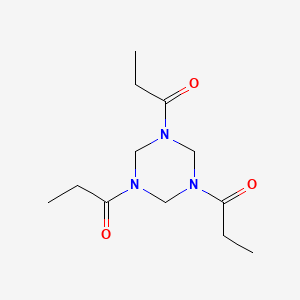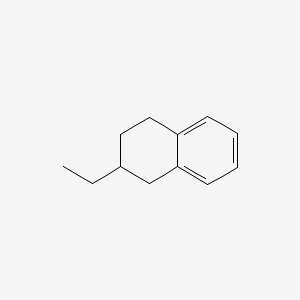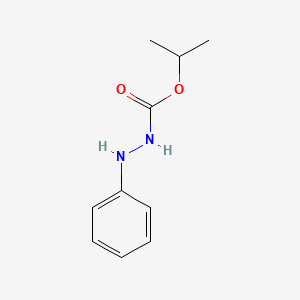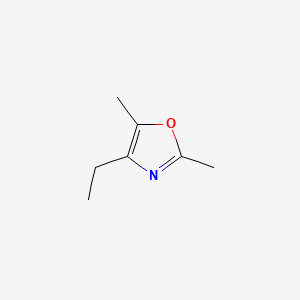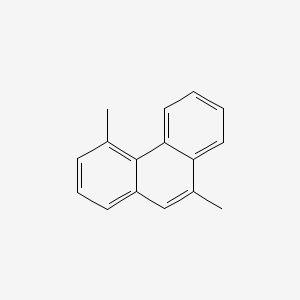
4,9-Dimethylphenanthrene
Overview
Description
4,9-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14 It consists of a phenanthrene backbone with two methyl groups attached at the 4th and 9th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dimethylphenanthrene typically involves the directed ortho metalation (DoM) of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reactions . This method allows for the regiospecific introduction of methyl groups at the desired positions on the phenanthrene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize similar reaction conditions as those used in laboratory settings but are optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,9-Dimethylphenanthrene undergoes various chemical reactions, including:
Reduction: Hydrogen gas and Raney nickel can be used to reduce this compound to 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine can produce 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid
Reduction: Hydrogen gas, Raney nickel
Substitution: Bromine
Major Products Formed:
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: 9-Bromophenanthrene
Scientific Research Applications
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactions.
Biology: Research has explored its metabolism and tumor-initiating activity in biological systems
Medicine: Its derivatives are investigated for their potential antitumor properties.
Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,9-Dimethylphenanthrene involves its interaction with various molecular targets and pathways. In biological systems, it undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to potential mutagenic and carcinogenic effects . The specific pathways and molecular targets involved in these processes are still under investigation.
Comparison with Similar Compounds
4,9-Dimethylphenanthrene can be compared with other dimethylated phenanthrenes such as 1,4-dimethylphenanthrene, 2,7-dimethylphenanthrene, and 4,10-dimethylphenanthrene . While these compounds share a similar phenanthrene backbone, the position of the methyl groups significantly influences their chemical properties and biological activities. For example, 1,4-dimethylphenanthrene and 4,10-dimethylphenanthrene have shown tumor-initiating activity, whereas this compound’s unique positioning of methyl groups may result in different reactivity and applications .
Properties
IUPAC Name |
4,9-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-6-5-7-13-10-12(2)14-8-3-4-9-15(14)16(11)13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEVTIBHCBCQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216505 | |
| Record name | Phenanthrene, 4,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66291-34-7 | |
| Record name | Phenanthrene, 4,9-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066291347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 4,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


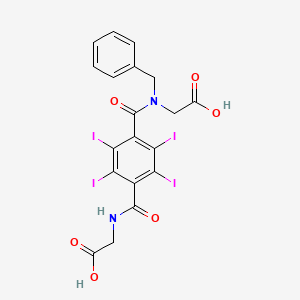
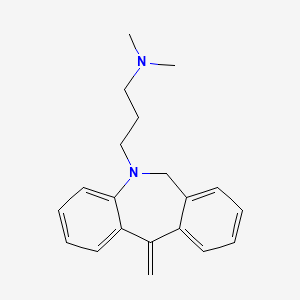
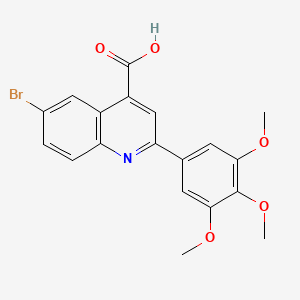

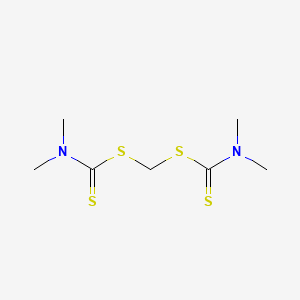
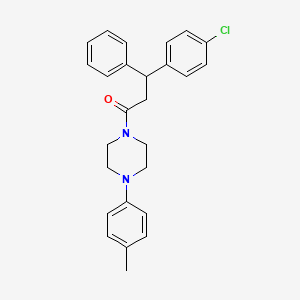
![O-[(2-methylnaphthalen-1-yl)methyl]hydroxylamine](/img/structure/B1619196.png)
